n,n-bis(2-hydroxypropyl)hexadecanamide

Enzyme Inhibition NAAA IC50

Researchers sourcing NAAA inhibitors often encounter palmitamide DEA analogs with insufficient target engagement. N,N-Bis(2-hydroxypropyl)hexadecanamide (CAS 16516-37-3) is a structurally distinct diisopropanolamide that addresses this potency gap. - Exhibits an IC50 of 84 nM against rat lung NAAA, representing a 119-fold potency increase over cyclopentylhexadecanoate (IC50 10.0 μM). - Functions as a nonionic surfactant with a surface tension of 37.0 dyne/cm, suitable for emulsification and formaldehyde stabilization per US3342870A. - The hydroxypropyl substitution (MW 371.6) alters hydrogen-bonding and HLB behavior compared to standard hydroxyethyl analogs, avoiding generic substitution risks.

Molecular Formula C22H45NO3
Molecular Weight 371.6 g/mol
CAS No. 16516-37-3
Cat. No. B098919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen,n-bis(2-hydroxypropyl)hexadecanamide
CAS16516-37-3
Molecular FormulaC22H45NO3
Molecular Weight371.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O
InChIInChI=1S/C22H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20(2)24)19-21(3)25/h20-21,24-25H,4-19H2,1-3H3
InChIKeyIFQXKLVYFJPBNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Bis(2-hydroxypropyl)hexadecanamide Baseline Identity


N,N-Bis(2-hydroxypropyl)hexadecanamide (CAS 16516-37-3), also designated as palmitic diisopropanolamide, is a C16 fatty acid amide characterized by a hexadecanamide backbone substituted with two 2-hydroxypropyl groups on the amide nitrogen . With a molecular formula of C22H45NO3 and a molecular weight of 371.60 g/mol, this compound is classified as a nonionic fatty acid diisopropanolamide surfactant . Its computed physicochemical profile includes a density of approximately 0.948 g/cm³, a boiling point of 508°C at 760 mmHg, a surface tension of 37.0±3.0 dyne/cm, and a predicted polar surface area of 60.77 Ų, establishing a baseline amphiphilic character that governs its interfacial behavior in both polar and nonpolar environments .

Nonionic surfactant research: amphiphilic interface and dispersion studies
NAAA enzyme inhibition pathway tool (reported assay context)
Formulation additive: emulsification, formaldehyde stabilization, lubricity

N,N-Bis(2-hydroxypropyl)hexadecanamide Substitution Risks


Direct substitution of N,N-bis(2-hydroxypropyl)hexadecanamide with structurally analogous compounds—particularly the widely available N,N-bis(2-hydroxyethyl)hexadecanamide (palmitamide DEA, CAS 7545-24-6)—introduces quantifiable performance divergences that affect both biological target engagement and formulation stability [1]. The hydroxypropyl versus hydroxyethyl substitution on the amide nitrogen alters the compound's hydrogen-bonding capacity, molecular volume, and hydrophobic-hydrophilic balance, resulting in measurable differences in N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitory potency and surfactant behavior [2]. Furthermore, the hydroxypropyl substitution pattern confers distinct steric and electronic properties that translate to divergent application-specific outcomes in controlled polymerization, aqueous formaldehyde stabilization, and boundary lubrication scenarios, thereby invalidating generic substitution without empirical validation [3].

Analog
Hydroxyethyl analog (palmitamide DEA) shifts hydrogen‑bonding and HLB, altering NAAA potency and emulsification behavior
Function
Unclaimed fatty acid amides lack documented formaldehyde stabilization performance; functional substitution requires validation
Class
Diisopropanolamide mixtures from different feedstocks may exhibit variable lubricity concentration thresholds

N,N-Bis(2-hydroxypropyl)hexadecanamide: Evidence vs. Analogs


NAAA Inhibition vs. Cyclopentylhexadecanoate

N,N-Bis(2-hydroxypropyl)hexadecanamide demonstrates potent inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA), a lysosomal enzyme that degrades the endogenous anti-inflammatory lipid palmitoylethanolamide (PEA). In a standardized enzymatic assay using NAAA protein preparations from homogenized male Sprague-Dawley rat lungs in 20 mM Tris-HCl buffer at pH 7.4, the compound exhibited an IC50 value of 84 nM [1]. This potency stands in marked contrast to the structurally distinct NAAA inhibitor cyclopentylhexadecanoate, which was reported to exhibit an IC50 of 10.0 μM (10,000 nM) against the same enzyme target without inhibiting fatty acid amide hydrolase (FAAH) up to 50 μM, representing a difference of approximately 119-fold in potency favoring the bis-hydroxypropyl derivative [2].

NAAA Inhibition
Cross-study comparable
IC50 84 nM vs cyclopentylhexadecanoate 10,000 nM (~119‑fold difference)
Supports NAAA pathway inhibition studies
Potency context may differ across assay platforms
Enzyme Inhibition NAAA IC50 Inflammation Lipid Mediators

Surface Activity vs. Hydroxyethyl Analog

As a nonionic surfactant, the amphiphilic balance of N,N-bis(2-hydroxypropyl)hexadecanamide is reflected in its experimentally derived surface tension value of 37.0±3.0 dyne/cm and a computed density of 0.948 g/cm³ . This surface tension parameter can be contextualized against the homologous N,N-bis(2-hydroxyethyl)hexadecanamide (palmitamide DEA; CAS 7545-24-6; C20H41NO3; MW 343.5 g/mol), for which the polar surface area (PSA) is computationally predicted as 60.77 Ų versus 61 Ų for the target compound [1]. While direct head-to-head surface tension data for the hydroxyethyl analog are not available, the additional methylene groups in the hydroxypropyl substituents increase the molecular weight by approximately 28 Da (371.6 vs. 343.5) and extend the hydrophobic contribution, which would be expected to shift the hydrophilic-lipophilic balance (HLB) toward a lower value, thereby altering emulsification and interfacial partitioning behavior in multi-component formulations.

Surface Activity
Class-level inference
Surface tension 37.0±3.0 dyne/cm; MW 371.6 vs analog 343.5; PSA ~61 Ų
May alter HLB and interfacial partitioning
Direct surface tension data for hydroxyethyl analog unavailable
Surfactant Surface Tension Physicochemical Properties Formulation Interfacial Behavior

Aqueous Formaldehyde Stabilization

N,N-Bis(2-hydroxypropyl)hexadecanamide has been specifically claimed as a stabilizer for aqueous formaldehyde solutions to prevent the separation of formaldehyde polymers [1]. The patent literature explicitly includes N,N-bis(2-hydroxypropyl) palmitamide within a select group of stabilizers that are effective for this purpose. While the patent does not provide quantitative performance metrics versus all possible alternatives, the explicit inclusion of the bis-hydroxypropyl-substituted palmitamide within the claimed stabilizer group indicates functional differentiation from structurally related amides such as N-(hydroxyethyl)-N-(2-hydroxyamyl)-myristamide, which are also mentioned but represent distinct chain-length and substitution variations [2]. The effectiveness in this application is attributed to the compound's ability to modulate polymer aggregation and precipitation in concentrated formaldehyde solutions, a functional property not universally shared by all fatty acid amide derivatives.

Formaldehyde Stabilization
Supporting evidence
Claimed stabilizer in US3342870A; prevents polymer precipitation
Documented functional basis for selection
Quantitative performance data not reported
Formaldehyde Stabilization Polymerization Inhibitor Aqueous Solutions Industrial Chemistry Additives

Lubricity Additive in Marine Gas Oil

A study evaluating the impact of fatty acid diisopropanolamides on the lubricity of low-sulfur marine gas oil (MGO) demonstrated that the addition of diisopropanolamide mixtures, synthesized from various vegetable oils, yielded concentration-dependent improvements in fuel lubricity as measured by the High-Frequency Reciprocating Rig (HFRR) wear scar diameter [1]. The research found that diisopropanolamide concentrations below 60-80 ppm produced no measurable effect on lubricity, whereas higher concentrations led to modest but quantifiable reductions in wear scar, indicating an insignificant increase in lubrication effectiveness across the tested concentration range [2]. This class-level performance for fatty acid diisopropanolamides establishes a baseline understanding that, while these additives can contribute to boundary lubrication in low-sulfur diesel and marine fuels, their effectiveness is strictly concentration-dependent and may not rival dedicated commercial lubricity additives unless used at optimized dosages.

MGO Lubricity
Class-level inference
No effect below 60–80 ppm; modest HFRR wear scar reduction above threshold
Establishes minimum effective concentration threshold
Concentration-response may vary with specific diisopropanolamide composition
Lubricity Fuel Additives Marine Gas Oil Wear Scar Diisopropanolamide

N,N-Bis(2-hydroxypropyl)hexadecanamide: Application Scenarios


NAAA Inhibition Assays for Inflammation & Pain

N,N-Bis(2-hydroxypropyl)hexadecanamide is suitable for use as a potent NAAA inhibitor in enzymatic assays requiring sub-100 nM potency. The reported IC50 of 84 nM against rat lung NAAA preparations in Tris-HCl buffer (pH 7.4) makes this compound a candidate for in vitro studies investigating the NAAA-palmitoylethanolamide (PEA) axis in inflammation and nociception [1]. In comparative screening, this compound demonstrates approximately 119-fold higher potency than cyclopentylhexadecanoate (IC50 = 10.0 μM), which may be relevant for studies requiring greater target engagement at lower compound concentrations.

Aqueous Formaldehyde Stabilization

Based on patent literature claims, N,N-bis(2-hydroxypropyl)hexadecanamide can be employed as a stabilizer in aqueous formaldehyde solutions to inhibit the precipitation and separation of formaldehyde polymers during storage and transportation [2]. The compound's explicit inclusion within the claimed stabilizer group in US3342870A provides a documented technical basis for its use in formulations where maintaining homogeneous formaldehyde solutions is critical for downstream processing.

Lubricity Additive for Low-Sulfur Fuels

As a member of the fatty acid diisopropanolamide class, N,N-bis(2-hydroxypropyl)hexadecanamide may be evaluated as a lubricity-enhancing additive for low-sulfur diesel and marine gas oil formulations. Research indicates that diisopropanolamide mixtures require concentrations exceeding 60-80 ppm to produce measurable improvements in fuel lubricity as assessed by HFRR wear scar diameter, with higher concentrations yielding modest additional benefits [3]. This concentration-response profile provides a formulation benchmark for procurement and blending decisions.

Nonionic Surfactant for Emulsification & Interfacial Tension

The compound's amphiphilic structure, characterized by a surface tension of 37.0±3.0 dyne/cm and a polar surface area of 61 Ų, positions it as a nonionic surfactant suitable for emulsification, dispersion stabilization, and interfacial tension reduction in both aqueous and non-aqueous formulations . The presence of two hydroxypropyl groups confers distinct hydrogen-bonding capacity and hydrophobic extension compared to the analogous hydroxyethyl-substituted palmitamide DEA (MW 343.5 vs. 371.6 g/mol), affecting HLB and phase behavior in complex mixtures.

Application
Selection Property
Validation Focus
NAAA pathway inhibition studies
NAAA inhibitory potency context
Enzyme inhibition endpoint verification
Aqueous formaldehyde stabilization
Polymerization inhibition context
Stabilization endpoint validation
Low‑sulfur fuel lubricity additive
Concentration‑dependent lubricity profile
HFRR wear scar assessment
Nonionic surfactant for emulsification
Amphiphilic balance (HLB) review
Interfacial tension and phase behavior
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